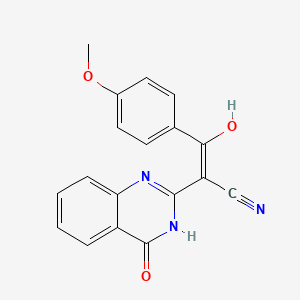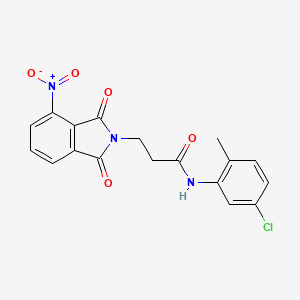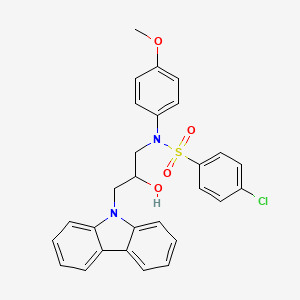
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms The compound’s structure includes a chloro substituent at the 6th position, a nitrophenyl group at the 2nd position, and a phenyl group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-6-chlorophenol in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro substituent can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoxazines: Formed by electrophilic aromatic substitution reactions.
科学的研究の応用
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one: Similar in structure but contains a pyridazinone ring instead of a benzoxazine ring.
2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine: Lacks the chloro substituent at the 6th position.
Uniqueness
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to the presence of both chloro and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances the compound’s ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H15ClN2O3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC名 |
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H |
InChIキー |
CMQQTFZYXLPAQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686216.png)

![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)
![3,5-Dinitro-benzoic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11686235.png)
![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)
![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B11686256.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
![dimethyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11686269.png)


